molecular formula C19H19NO B13941471 (2-Isopropyl-4-phenylquinolin-3-yl)methanol

(2-Isopropyl-4-phenylquinolin-3-yl)methanol

Cat. No.: B13941471
M. Wt: 277.4 g/mol
InChI Key: LJFGTSQMUMCRAP-UHFFFAOYSA-N
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Description

(2-Isopropyl-4-phenylquinolin-3-yl)methanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an isopropyl group at the 2-position, a phenyl group at the 4-position, and a methanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropyl-4-phenylquinolin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This process typically requires the use of a catalyst, such as palladium chloride, and specific reaction conditions, including controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as bromination, aldol condensation, and substitution reactions under oxidative conditions .

Chemical Reactions Analysis

Types of Reactions: (2-Isopropyl-4-phenylquinolin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products:

    Oxidation: Formation of (2-Isopropyl-4-phenylquinolin-3-yl)aldehyde.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

(2-Isopropyl-4-phenylquinolin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Isopropyl-4-phenylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • (2-Methyl-4-phenylquinolin-3-yl)methanol
  • (2-Cyclopropyl-4-phenylquinolin-3-yl)methanol
  • (2-Phenylquinolin-4-yl)methanol

Comparison: (2-Isopropyl-4-phenylquinolin-3-yl)methanol is unique due to the presence of the isopropyl group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications .

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

(4-phenyl-2-propan-2-ylquinolin-3-yl)methanol

InChI

InChI=1S/C19H19NO/c1-13(2)19-16(12-21)18(14-8-4-3-5-9-14)15-10-6-7-11-17(15)20-19/h3-11,13,21H,12H2,1-2H3

InChI Key

LJFGTSQMUMCRAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1CO)C3=CC=CC=C3

Origin of Product

United States

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